Welcome to the BenchChem Online Store!
molecular formula C13H13N B142471 (4-Isocyano-cyclohex-3-enyl)-benzene CAS No. 128798-39-0

(4-Isocyano-cyclohex-3-enyl)-benzene

Cat. No. B142471
M. Wt: 183.25 g/mol
InChI Key: MELZBCMFFALINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06914160B1

Procedure details

Potassium tert-butoxide (34.3 g, 306 mmol) was added portionwise to a solution of 4-phenyl-1-formamidocyclohexene (13.6 g, 68 mmol) (Biiorg. Med. Chem; 8; 6; 2000; 1343) in tert-butanol (150 ml), and the mixture stirred for 2 hours, with sufficient heating to ensure solution. Phosphorous oxychloride (7.82 g, 51 mmol) was added dropwise, with cooling of the reaction vessel, and once additon was complete, the reaction was stirred at room temperature for 24 hours. TLC analysis showed starting material remaining, so additional potassium tert-butoxide (3.8 g, 34 mmol) and phosphorous oxychloride (1.57 ml, 17 mmol) were added, and the reaction stirred for a further 45 minutes. The mixture was concentrated under reduced pressure, the residue poured into brine (500 ml) and extracted with dichloromethane (100 ml, 3×50 ml). The combined organic solutions were washed with water (100 ml), brine (200 ml), dried (Na2SO4) and evaporated under reduced pressure. The crude product was purified by column chromatography on silica gel using hexane:ethyl acetate (90:10) as eluant to afford the title compound, 5.8 g.
Quantity
34.3 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.82 g
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three
Quantity
1.57 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[C:7]1([CH:13]2[CH2:18][CH2:17][C:16]([NH:19][CH:20]=O)=[CH:15][CH2:14]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.P(Cl)(Cl)(Cl)=O>C(O)(C)(C)C>[N+:19]([C:16]1[CH2:17][CH2:18][CH:13]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:14][CH:15]=1)#[C-:20] |f:0.1|

Inputs

Step One
Name
Quantity
34.3 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
13.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CC=C(CC1)NC=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
7.82 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
3.8 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
1.57 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with sufficient heating
TEMPERATURE
Type
TEMPERATURE
Details
with cooling of the reaction vessel, and once additon
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for 24 hours
Duration
24 h
STIRRING
Type
STIRRING
Details
the reaction stirred for a further 45 minutes
Duration
45 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue poured into brine (500 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (100 ml, 3×50 ml)
WASH
Type
WASH
Details
The combined organic solutions were washed with water (100 ml), brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](#[C-])C1=CCC(CC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.